3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde

Catalog No.
S13480959
CAS No.
M.F
C17H18O3
M. Wt
270.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde

Product Name

3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde

IUPAC Name

3-ethoxy-2-[(4-methylphenyl)methoxy]benzaldehyde

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

InChI

InChI=1S/C17H18O3/c1-3-19-16-6-4-5-15(11-18)17(16)20-12-14-9-7-13(2)8-10-14/h4-11H,3,12H2,1-2H3

InChI Key

HWFXGXPKRYVPIM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)C)C=O

3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde is an organic compound characterized by its unique structure, which includes an ethoxy group and a 4-methylbenzyl ether group attached to a benzaldehyde core. Its molecular formula is C17H20O3C_{17}H_{20}O_3, and it has a molecular weight of approximately 284.34 g/mol. This compound is notable for its potential applications in organic synthesis, medicinal chemistry, and as a building block for more complex molecules.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, specifically 3-Ethoxy-2-((4-methylbenzyl)oxy)benzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
  • Reduction: The aldehyde group can be reduced to yield the corresponding alcohol, known as 3-Ethoxy-2-((4-methylbenzyl)oxy)benzyl alcohol. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used .
  • Substitution: Both the ethoxy and 4-methylbenzyl groups can participate in substitution reactions, allowing for the introduction of various functional groups under suitable conditions .

The biological activity of 3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde has been explored in various studies. It may exhibit enzyme inhibition properties and interact with specific protein-ligand interactions, making it a candidate for further investigation in medicinal chemistry. The exact mechanisms of action depend on the biological context and require detailed studies to elucidate specific pathways involved .

The synthesis of 3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. This reaction is generally conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated systems are utilized to maintain consistent reaction conditions .

3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde has several applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
  • Pharmaceutical Development: It has potential as a lead compound in developing new pharmaceuticals.
  • Industrial Chemistry: It plays a role in producing specialty chemicals and materials .

Several compounds share structural similarities with 3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde:

  • 3-Ethoxy-4-methoxybenzaldehyde: Has a methoxy group instead of the 4-methylbenzyl ether group.
  • 4-Ethoxy-3-methoxybenzaldehyde: Features different positioning of ethoxy and methoxy groups.
  • 3-Ethoxy-4-((2-methylbenzyl)oxy)benzaldehyde: Contains a methyl group at a different position on the benzyl ether.

Uniqueness

3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde stands out due to the specific arrangement of its functional groups, which confers distinct chemical properties and reactivity compared to similar compounds. This unique structure enhances its utility in specialized applications where other compounds may not perform as effectively .

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

270.125594432 g/mol

Monoisotopic Mass

270.125594432 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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